4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride
Description
4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide dihydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with a 3-aminopyrrolidine moiety and a carboxamide group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical research.
Properties
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-14-4-7(9(13-14)10(12)16)5-15-3-2-8(11)6-15;;/h4,8H,2-3,5-6,11H2,1H3,(H2,12,16);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWCOKKCRCVTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)CN2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium(VI)-based reagents.
Reduction Reactions
The carboxamide group can be reduced to a primary amine using strong reducing agents.
Electrophilic Substitution
The pyrazole ring participates in electrophilic substitution at the C-5 position, influenced by the electron-donating methyl group at N-1.
Nucleophilic Substitution
The methyl group on the pyrazole ring is unreactive, but the aminopyrrolidine moiety undergoes nucleophilic acyl substitution.
Cross-Coupling Reactions
The pyrazole ring can participate in Suzuki-Miyaura cross-coupling if functionalized with a halide.
Thermal and pH-Dependent Reactivity
The compound’s stability varies under different conditions:
Key Insights from Research
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Regioselectivity : The pyrazole ring’s C-5 position is most reactive in electrophilic substitution due to electronic and steric factors .
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Reduction Selectivity : LiAlH₄ preferentially reduces the carboxamide over the pyrrolidine ring .
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Industrial Applications : Large-scale synthesis employs flow chemistry to optimize oxidation and reduction steps .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Applications in material science and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Pyrazole vs. Pyridine/Azetidine Cores
- The target compound’s pyrazole ring (a 5-membered ring with two adjacent nitrogen atoms) provides distinct electronic properties compared to pyridine (6-membered, one nitrogen) or azetidine (4-membered, saturated nitrogen ring). Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance binding to biological targets compared to azetidine’s conformational rigidity .
- The dihydrochloride salt in both the target compound and 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride improves aqueous solubility, critical for in vitro assays .
Aminopyrrolidine vs. Pyrrolidine Substituents
- The 3-aminopyrrolidine group in the target compound and Tosufloxacin tosilate introduces a primary amine, which can participate in hydrogen bonding or ionic interactions with biological targets.
Carboxamide Functionality
Biological Activity
The compound 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide; dihydrochloride is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide
- CAS Number : 2247107-95-3
- Molecular Formula : C₉H₁₂N₄O₂·2HCl
- Molecular Weight : 240.14 g/mol
Biological Activity Overview
Pyrazole derivatives, including the compound in focus, have been associated with a variety of biological activities. These include:
- Antinociceptive Effects : Studies have shown that certain pyrazole derivatives exhibit significant pain-relieving properties through modulation of inflammatory pathways .
- Antitumor Activity : Some pyrazole compounds have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
- Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial in regulating cellular processes and has implications in cancer therapy .
The biological activity of 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide can be attributed to several mechanisms:
- Bradykinin Receptor Antagonism : This compound has been identified as a bradykinin B1 receptor antagonist, which is relevant for treating pain and inflammation-related conditions .
Research Findings and Case Studies
Recent Developments
Recent studies have focused on optimizing the pharmacological profile of pyrazole derivatives, including the target compound:
- Synthesis Modifications : Researchers are exploring structural modifications to enhance potency and selectivity against specific biological targets while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
